molecular formula C12H13F2NO B14917827 N-cyclopropyl-3-(3,4-difluorophenyl)propanamide

N-cyclopropyl-3-(3,4-difluorophenyl)propanamide

Cat. No.: B14917827
M. Wt: 225.23 g/mol
InChI Key: OJEKXLBKVPDVKS-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(3,4-difluorophenyl)propanamide is an organic compound with the molecular formula C₁₂H₁₃F₂NO. It is characterized by the presence of a cyclopropyl group attached to a propanamide backbone, with two fluorine atoms substituted on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(3,4-difluorophenyl)propanamide typically involves the reaction of cyclopropylamine with 3-(3,4-difluorophenyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with high yield and purity. The reaction conditions are carefully monitored and controlled to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(3,4-difluorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

N-cyclopropyl-3-(3,4-difluorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(3,4-difluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(4-fluorophenyl)propanamide
  • N-cyclopropyl-2-[(3,4-difluorophenyl)amino]propanamide

Uniqueness

N-cyclopropyl-3-(3,4-difluorophenyl)propanamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The cyclopropyl group also imparts distinct steric and electronic properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

N-cyclopropyl-3-(3,4-difluorophenyl)propanamide

InChI

InChI=1S/C12H13F2NO/c13-10-5-1-8(7-11(10)14)2-6-12(16)15-9-3-4-9/h1,5,7,9H,2-4,6H2,(H,15,16)

InChI Key

OJEKXLBKVPDVKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCC2=CC(=C(C=C2)F)F

Origin of Product

United States

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